2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S2/c1-12-16(25-18(22-12)13-5-3-2-4-6-13)9-10-21-26(23,24)17-11-14(19)7-8-15(17)20/h2-8,11,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEZJKQMUWIJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the sulfonamide group, and the fluorination of the benzene ring. One common synthetic route involves:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Fluorination of the Benzene Ring: This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole and sulfonamide groups can participate in redox reactions, potentially altering the compound’s properties.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Antimicrobial Applications
Research indicates that sulfonamides, including this compound, exhibit potent antimicrobial activity by inhibiting bacterial dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. Studies have shown that derivatives of this compound can effectively combat various bacterial strains:
| Compound | Activity | Target |
|---|---|---|
| 2,5-Difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide | Moderate to High | Gram-positive and Gram-negative bacteria |
| Other Sulfonamide Derivatives | Variable | Various bacterial strains |
In vitro evaluations demonstrated that the compound's structure allows for effective binding to the active sites of target enzymes, leading to significant antibacterial activity .
Cancer Therapeutics
The thiazole moiety present in this compound is known for its anticancer properties. Research has highlighted its potential in targeting cancer cells through various mechanisms:
- Inhibition of CDK9 : The compound has been shown to inhibit CDK9-mediated RNA polymerase II transcription, reducing Mcl-1 expression, which is crucial for cell survival in many cancers .
- Apoptosis Induction : Studies indicate that compounds containing thiazole rings can induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapies .
- Selectivity Against Tumor Cells : Specific derivatives have demonstrated selectivity against human glioblastoma and melanoma cells with promising IC50 values, suggesting their potential as targeted therapies .
Case Studies
Several case studies illustrate the efficacy of 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide in both antimicrobial and anticancer applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against resistant bacterial strains. The results indicated that the compound significantly inhibited growth at concentrations lower than traditional antibiotics, showcasing its potential as a new antimicrobial agent .
Case Study 2: Anticancer Potential
In another study focusing on cancer treatment, researchers synthesized a series of thiazole derivatives and tested their effects on MCF-7 breast cancer cells. The results revealed that certain modifications of the compound led to a substantial decrease in cell viability compared to controls, indicating strong anticancer properties .
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, while the thiazole and sulfonamide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and functional implications.
Structural Analogues from Hydrazone-Based Sulfonamides
Compound 15: 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide
- Key Differences : Replaces the thiazole ring with a 4-chlorophenyl hydrazone group.
- Synthesis : Prepared via condensation of hydrazide with 4-chlorobenzaldehyde (95% yield) .
- Properties: Melting point (226–227°C) and NMR data indicate higher crystallinity compared to dimethylamino-substituted analogs. The chloro group enhances lipophilicity but reduces solubility in polar solvents .
Compound 16: 4-{[2-(N′-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide
- Key Differences: Features a 4-dimethylaminophenyl hydrazone, introducing strong electron-donating effects.
- Synthesis: Lower yield (66%) due to steric hindrance from the dimethylamino group .
- Properties : Reduced melting point (179–180.5°C) compared to Compound 15, attributed to disrupted crystal packing from the bulky substituent .
Compound 17: 4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide
- Key Differences : Contains a nitro group, a strong electron-withdrawing substituent.
- Synthesis : High yield (94%) due to nitro group activation of the aldehyde .
- Properties : Highest melting point (227–228.5°C) among hydrazone derivatives, reflecting enhanced intermolecular interactions via nitro group polarity .
Heterocyclic Sulfonamide Derivatives
Compound 18: 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide
- Key Differences : Replaces the thiazole with a pyrazole ring.
- Synthesis: Cyclization of hydrazide with 2,4-pentanedione in propanol/HCl (49% yield) .
- Properties: Lower melting point (169–170°C) due to pyrazole’s reduced planarity compared to thiazole.
Compound 22: 4-{[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide
- Key Differences : Incorporates a triazole ring via cyclization of semicarbazide.
- Synthesis : 68% yield via NaOH-mediated cyclization .
Thiazole-Containing Precursors
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
- Relevance : A key intermediate for synthesizing thiazole-containing sulfonamides.
- Properties : Melting point 117–118°C; bromine at the α-position facilitates nucleophilic substitution, enabling coupling to sulfonamide precursors .
- Comparison : The target compound’s ethyl linker and fluorine substituents likely improve stability and target affinity compared to simpler thiazole derivatives .
Functional Implications
- Electronic Effects: The 2,5-difluoro substitution on the benzene ring enhances electron-withdrawing effects, increasing sulfonamide acidity (pKa ~10–11) compared to non-fluorinated analogs. This could improve binding to zinc-containing enzymes (e.g., carbonic anhydrase) .
- Bioactivity : The thiazole moiety’s aromaticity and sulfur atom may enhance interactions with hydrophobic pockets or metal ions in biological targets, offering advantages over pyrazole or triazole-containing compounds .
- Solubility: Fluorine atoms may reduce aqueous solubility compared to dimethylamino-substituted analogs (e.g., Compound 16), necessitating formulation strategies for drug delivery .
Biological Activity
2,5-Difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzene sulfonamide core with difluoro and thiazole substituents. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19F2N3OS |
| Molecular Weight | 363.42 g/mol |
| IUPAC Name | 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide may be attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes and modulate signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. In a study evaluating various sulfonamide derivatives, including our compound of interest, it was found that:
- Minimum Inhibitory Concentration (MIC) values for the compound against common pathogens were notably low, indicating potent antimicrobial effects.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound can effectively inhibit bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through various in vitro assays. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (10 μM) | 50 | 70 |
This data indicates that the compound may act as an effective anti-inflammatory agent.
Anticancer Activity
In vitro studies have also explored the anticancer properties of this sulfonamide derivative. The compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The structure-activity relationship (SAR) analysis suggests that the thiazole moiety plays a critical role in enhancing cytotoxicity.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of several sulfonamide derivatives against resistant strains of bacteria. The findings indicated that compounds similar to 2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide were effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential for therapeutic applications in resistant infections .
- Anti-inflammatory Pathway Investigation : Another research article focused on the anti-inflammatory mechanisms of thiazole-containing compounds. It was shown that these compounds could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
